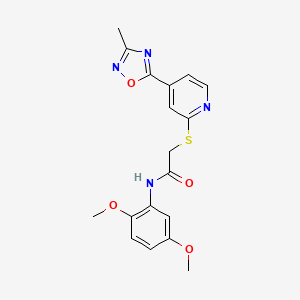
1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2-bromo-4,4’-dimethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with a bromine atom and two methyl groups attached to the rings. The molecular formula of this compound is C14H13Br , and it has a molecular weight of 261.16 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with a bromomethyl group in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: The industrial production of 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- often involves large-scale Suzuki-Miyaura coupling reactions due to their high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the bromine atom and methyl groups, which activate the benzene rings towards electrophilic attack.
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl derivative without the bromine atom.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated biphenyl derivatives.
Oxidation: Products include biphenyl carboxylic acids and biphenyl ketones.
Reduction: Products include biphenyl derivatives without the bromine atom.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and the development of new pharmaceuticals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular macromolecules .
Comparación Con Compuestos Similares
Uniqueness: 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- is unique due to the specific positioning of the bromine atom and the two methyl groups on the biphenyl scaffold. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
2-bromo-4-methyl-1-(4-methylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSPREZOOUXXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride](/img/structure/B2623802.png)


![1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2623810.png)


![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2623815.png)



![N-(5-chloro-2-methoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623819.png)


![4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde](/img/structure/B2623823.png)
